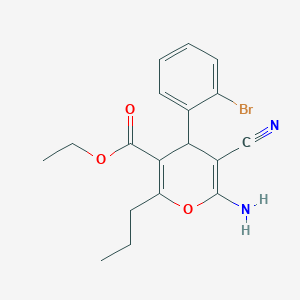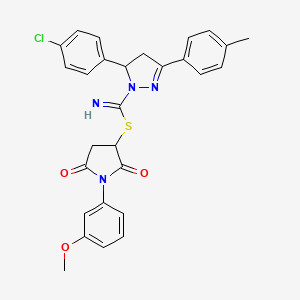
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide, also known as ATMA, is a chemical compound with potential therapeutic applications. It belongs to the class of thienylacetamide derivatives and has been studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression, and have been implicated in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It has also been shown to reduce the production of reactive oxygen species (ROS), which are implicated in inflammation and cancer development. Moreover, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. Moreover, this compound has shown promising results in animal models, making it a potential candidate for further preclinical and clinical studies. However, there are certain limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established yet.
Orientations Futures
There are several future directions for the study of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide. Firstly, the exact mechanism of action of this compound needs to be elucidated further. This will help in identifying potential targets for the development of novel therapeutics. Secondly, the efficacy and safety of this compound need to be established in clinical trials. This will help in determining its potential as a therapeutic agent for various diseases. Thirdly, the development of novel derivatives of this compound with improved pharmacological properties should be explored. Finally, the use of this compound in combination with other drugs or therapies should be investigated further to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide involves the reaction of 5-acetyl-3-thiophene carboxylic acid with thienylmethylamine in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(5-acetyl-3-thienyl)-N-(3-thienylmethyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of inflammatory diseases such as arthritis, asthma, and colitis. It has also been studied for its analgesic properties and has shown to be effective in reducing pain in animal models. Moreover, this compound has demonstrated anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)12-4-11(8-18-12)5-13(16)14-6-10-2-3-17-7-10/h2-4,7-8H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNMUPHMBAUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[3-(4-morpholinylsulfonyl)phenyl]methanone](/img/structure/B5145805.png)
![2-(4-bromophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5145809.png)

![4-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5145817.png)

![N-cyclopropyl-5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5145839.png)
![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5145860.png)
![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)
![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)